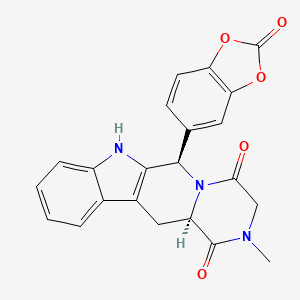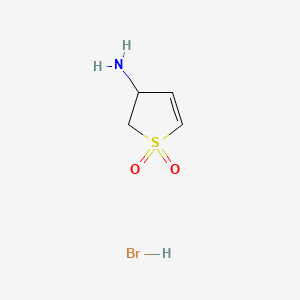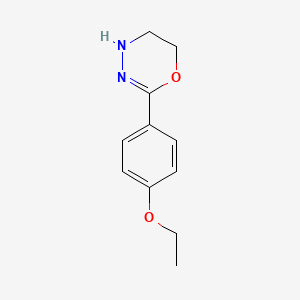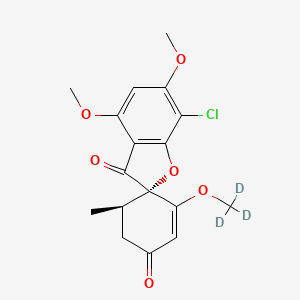
灰黄霉素-d3
描述
灰黄霉素-d3 是灰黄霉素的一种氘代形式,灰黄霉素是一种主要用于治疗皮肤真菌感染的抗真菌剂。 This compound 中的氘原子取代了三个氢原子,使其在质谱法中作为内标用于灰黄霉素的定量分析 .
科学研究应用
灰黄霉素-d3 具有广泛的科学研究应用:
化学: 用作质谱法中用于定量灰黄霉素的内标。
生物学: 研究其对微管动力学和细胞分裂的影响。
医学: 由于其能够破坏有丝分裂,因此正在研究其在癌症治疗中的潜在用途。
作用机制
灰黄霉素-d3 通过与微管蛋白结合而发挥作用,微管蛋白是微管的关键组成部分。这种结合会破坏微管的正常功能,抑制细胞分裂和有丝分裂。 该化合物会干扰有丝分裂纺锤体的形成,导致细胞周期在中期停滞 .
生化分析
Biochemical Properties
Griseofulvin-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to fungal microtubules, interfering with their function and inhibiting mitosis . Griseofulvin-d3 interacts with alpha and beta tubulin, which are essential components of the microtubule structure . This binding disrupts the polymerization of microtubules, leading to the inhibition of fungal cell division . Additionally, Griseofulvin-d3 has been shown to interact with cytokeratin intermediate filament proteins (K8 and K18), which may contribute to its effects on cellular structure and function .
Cellular Effects
Griseofulvin-d3 exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts mitosis by binding to microtubules and inhibiting their polymerization . This leads to the formation of multinucleate cells and ultimately cell death . In human cells, Griseofulvin-d3 has been shown to disrupt mitosis and cell division, particularly in cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with microtubules and other cellular structures . These effects can lead to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of Griseofulvin-d3 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Griseofulvin-d3 binds to alpha and beta tubulin, interfering with the function of spindle and cytoplasmic microtubules . This binding inhibits the polymerization of microtubules, preventing the formation of the mitotic spindle and leading to the inhibition of cell division . Additionally, Griseofulvin-d3 has been shown to inhibit the replication of hepatitis C virus by interfering with microtubule polymerization in human cells . These interactions at the molecular level contribute to the compound’s antifungal and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Griseofulvin-d3 change over time due to its stability, degradation, and long-term effects on cellular function. Griseofulvin-d3 is relatively stable, but its degradation products can interact with cellular structures and influence cellular function . Long-term studies have shown that Griseofulvin-d3 can lead to the formation of Mallory bodies in hepatocytes, which are associated with liver injury . Additionally, sustained release formulations of Griseofulvin-d3 have been developed to provide long-term therapeutic effects in preclinical models .
Dosage Effects in Animal Models
The effects of Griseofulvin-d3 vary with different dosages in animal models. At therapeutic doses, Griseofulvin-d3 is effective in treating dermatophyte infections in various animal species . At higher doses, it can cause toxic or adverse effects, including gastrointestinal upset, changes in blood cell production, and liver injury . The threshold effects observed in these studies indicate that careful dosage management is necessary to balance efficacy and safety.
Metabolic Pathways
Griseofulvin-d3 is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized by the liver, where it undergoes hydroxylation and demethylation to form active metabolites . These metabolites can interact with cytokeratin intermediate filament proteins, contributing to the compound’s effects on cellular structure and function . Additionally, Griseofulvin-d3 can influence metabolic flux and metabolite levels by interacting with enzymes involved in its metabolism .
Transport and Distribution
Griseofulvin-d3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to keratin precursor cells, where it binds to keratin and persists in the stratum corneum . This binding makes it resistant to fungal invasion and allows for its therapeutic effects in treating dermatophyte infections . Griseofulvin-d3 is also transported through energy-dependent processes and can accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of Griseofulvin-d3 is primarily within the microtubules and cytoskeletal structures of cells. It binds to alpha and beta tubulin, interfering with microtubule function and inhibiting mitosis . This localization is essential for its antifungal and anticancer properties, as it disrupts the formation of the mitotic spindle and prevents cell division . Additionally, Griseofulvin-d3 can interact with cytokeratin intermediate filament proteins, influencing cellular structure and function .
准备方法
合成路线和反应条件
灰黄霉素-d3 可以通过灰黄霉素的氘代合成。该过程涉及氢原子与氘原子的交换。这可以通过在特定条件下使用氘代试剂来实现。 例如,灰黄霉素可以在催化剂存在下用氘代甲醇 (CD3OD) 处理,以促进交换 .
工业生产方法
This compound 的工业生产遵循类似的原理,但规模更大。该过程涉及使用氘代溶剂和催化剂,以确保氢原子与氘原子的有效交换。 然后纯化最终产品以达到所需的氘化水平和纯度 .
化学反应分析
反应类型
灰黄霉素-d3 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成不同的代谢产物。
还原: 还原反应可以将this compound 转换为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
形成的主要产物
从这些反应中形成的主要产物包括this compound 的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性。 .
相似化合物的比较
类似化合物
灰黄霉素: 灰黄霉素-d3 的非氘代形式,用作抗真菌剂。
6-脱甲基灰黄霉素: 灰黄霉素的一种代谢产物,具有类似的抗真菌特性。
4-脱甲基灰黄霉素: 另一种具有抗真菌活性的代谢产物
独特性
This compound 由于存在氘原子而具有独特性,这使其在分析化学中特别有用,作为内标。 氘原子提供了一个独特的质量差,允许在各种样品中对灰黄霉素进行精确定量 .
属性
IUPAC Name |
(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-BCBJJHLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


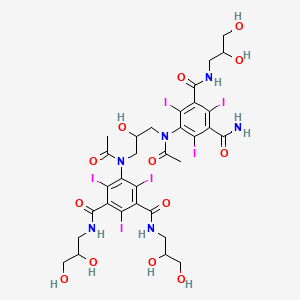

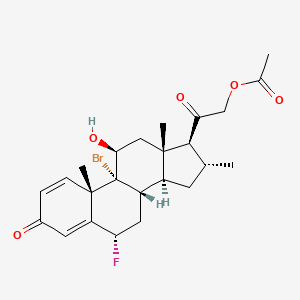
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
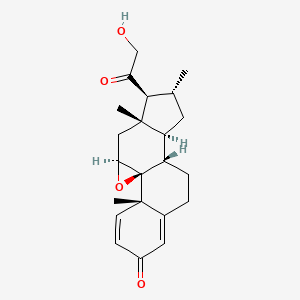
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)

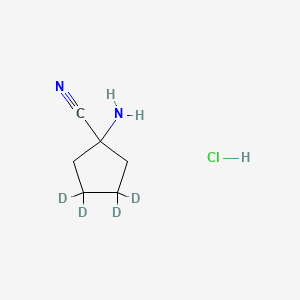
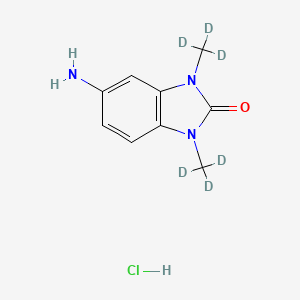
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
